(4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride

説明

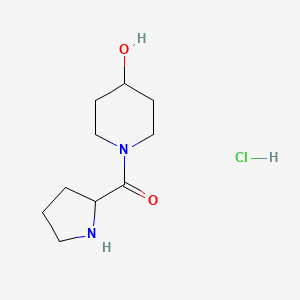

(4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a pyrrolidine ring linked via a methanone bridge. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

特性

IUPAC Name |

(4-hydroxypiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-8-3-6-12(7-4-8)10(14)9-2-1-5-11-9;/h8-9,11,13H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOFEUTVZQFUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCC(CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride, also known by its chemical formula and CAS Number 1236256-82-8, is a compound belonging to the piperidine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in the realms of neurology and pharmacology.

Chemical Structure and Properties

The compound features a unique structure that includes both piperidine and pyrrolidine rings connected through a methanone functional group. The presence of a hydroxyl group enhances its solubility and reactivity, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.73 g/mol |

| Solubility | High (due to hydrochloride form) |

| Hazard Classification | Irritant |

Initial studies indicate that this compound may interact with neurotransmitter receptors in the central nervous system, particularly dopamine and serotonin receptors. This interaction suggests potential applications in mood regulation and cognitive enhancement.

Pharmacological Studies

Research on related piperidine derivatives has shown a range of biological activities:

- Dopamine Transporter Inhibition : Compounds similar to this compound have been identified as dopamine transporter (DAT) inhibitors, which play a crucial role in the treatment of conditions like depression and ADHD. For instance, studies have demonstrated that certain analogues exhibit K(i) values ranging from 0.041 to 0.30 µM, indicating potent inhibition of dopamine reuptake .

- Antimicrobial Properties : Piperidine derivatives are often associated with antimicrobial effects, although specific data on this compound remains limited. The general trend suggests that modifications to the piperidine structure can enhance antibacterial activity.

- Antihypertensive Effects : Some studies have highlighted the potential antihypertensive properties of piperidine derivatives, which could be relevant for cardiovascular applications.

Case Studies

Several case studies have focused on the biological activity of piperidine derivatives:

- Study on Dopamine Reuptake Inhibitors : A study published in 2001 explored various piperidine derivatives as DAT inhibitors. The findings revealed that certain compounds showed significant functional antagonism against cocaine, suggesting their potential in treating substance use disorders .

- Antimicrobial Activity Assessment : In a comparative study of various piperidine compounds, it was found that modifications leading to increased hydrophilicity enhanced antimicrobial efficacy against specific bacterial strains.

科学的研究の応用

Biological Activities

Research indicates that (4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride exhibits various biological activities:

-

Antidepressant Effects:

- Studies have shown that compounds with similar structures can act as serotonin and norepinephrine reuptake inhibitors, suggesting potential antidepressant properties. The presence of the piperidine structure is often associated with enhanced neurotransmitter modulation.

-

Analgesic Properties:

- Analogous compounds have been investigated for their analgesic effects, indicating that this compound may also possess pain-relieving properties, potentially useful in treating chronic pain conditions.

-

CNS Activity:

- The dual piperidine-pyrrolidine structure may facilitate interactions with central nervous system targets, making it a candidate for further exploration in neuropharmacology.

Drug Development

The unique structure of this compound positions it as a valuable scaffold in drug design:

-

Lead Compound for Synthesis:

- Researchers are exploring its derivatives to create more potent and selective drugs targeting specific receptors involved in mood regulation and pain pathways.

-

Combination Therapies:

- Its potential use in combination therapies for mental health disorders is being studied, particularly in conjunction with existing antidepressants to enhance efficacy and reduce side effects.

Case Studies

Several studies have highlighted the relevance of this compound in various research contexts:

-

Study on Antidepressant Activity:

- A recent study evaluated the antidepressant-like effects of related piperidine derivatives in animal models. Results indicated significant improvement in depressive behaviors, warranting further investigation into this compound as a candidate for similar effects.

-

Pain Management Research:

- Another study focused on the analgesic properties of piperidine derivatives. The findings suggested that compounds with structural similarities to this compound could inhibit pain pathways effectively.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Moieties

The compound is compared to derivatives with related piperidine-pyrrolidine frameworks:

Key Observations :

- Hydroxyl Position: The hydroxyl group on the piperidine ring (target compound) vs.

- Ring Size : Pyrrolidine (5-membered) in the target compound may confer greater rigidity compared to piperidine (6-membered) in , influencing pharmacokinetics .

- Substituents: Methylamino groups () or pyrazolo-pyridine moieties () modify electronic properties and solubility .

Pharmacologically Active Analogues

Key Comparisons :

- Receptor Specificity: Unlike SIB-1553A, the target compound lacks a phenolic group but shares pyrrolidine/piperidine motifs, suggesting possible nAChR interaction .

- Therapeutic Indications: Raloxifene’s methanone core is structurally distinct but demonstrates how hydrochloride salts improve bioavailability .

Physical Properties

- Melting Points : Analogues in (e.g., compounds 8–12) exhibit melting points of 179–285°C, suggesting the target compound may similarly decompose at high temperatures .

- Solubility : Hydrochloride salts (e.g., ) generally show better water solubility than hydrobromides () due to chloride’s smaller ionic radius .

準備方法

Piperidinyl and Pyrrolidinyl Precursors

Piperidine derivatives are often prepared by hydrolysis of nitrile precursors under acidic conditions to yield piperidinecarboxylic acid hydrochlorides, followed by esterification to ethyl esters if needed. For example, 4-methyl-2-cyanopiperidine can be hydrolyzed with hydrochloric acid to 4-methyl-2-piperidinecarboxylic acid hydrochloride, then esterified with ethanol to the corresponding ethyl ester hydrochloride.

Pyrrolidine derivatives are synthesized through analogous methods or by reductive amination and cyclization techniques. Pyrrolidine rings can be functionalized at specific positions to introduce carbonyl or hydroxy groups necessary for further coupling.

Formation of the Methanone Linkage

The key step involves coupling the piperidinyl and pyrrolidinyl units via a methanone (ketone) bridge. This is commonly achieved by:

- Reacting a piperidinyl intermediate containing a hydroxy or amino group with a pyrrolidinyl compound bearing an activated carbonyl or halide functionality.

- Employing base catalysts such as potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution or condensation reactions.

- Using solvents like tetrahydrofuran (THF), dioxane, or polar aprotic solvents to enhance solubility and reaction rates.

Salt Formation: Hydrochloride Preparation

Conversion to the hydrochloride salt is critical for:

- Enhancing compound stability.

- Improving crystallinity and purity.

- Facilitating isolation and handling.

This is typically done by treating the free base compound with aqueous hydrochloric acid solutions ranging from 1M to 3M concentration. The process parameters include:

- Acid equivalents: 1 to 4 molar equivalents relative to the free base.

- Temperature control: Ambient to mild heating to optimize salt crystallization.

- Solvent choice: Water or aqueous mixtures with alcohols or ethers to aid precipitation.

Representative Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrolysis of nitrile | Hydrochloric acid (2-3 M), reflux or ambient temp | Converts nitrile to carboxylic acid hydrochloride salt |

| Esterification | Ethanol, acid catalyst (e.g., HCl), reflux | Produces ethyl ester hydrochloride salt |

| Coupling reaction | Base (K2CO3, NaOH), solvent (THF, dioxane), RT | Forms methanone linkage via nucleophilic substitution or condensation |

| Salt formation | Aqueous HCl (1-3 M), 1-4 equivalents, RT | Crystallization of hydrochloride salt |

Efficiency and Yield Considerations

- Use of excess base (5-10 molar equivalents) in coupling reactions improves conversion rates and reduces side reactions.

- Avoiding isolation of intermediates between steps enhances overall efficiency and lowers production costs.

- Purification by recrystallization or solvent-antisolvent techniques ensures high purity of the hydrochloride salt.

Summary of Preparation Method

Starting Material Preparation : Obtain or synthesize 4-hydroxy-1-piperidinyl and 2-pyrrolidinyl intermediates, often via hydrolysis and esterification of nitrile precursors.

Coupling Reaction : React the piperidinyl compound with the pyrrolidinyl counterpart under basic conditions in an appropriate solvent to form the (4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone intermediate.

Salt Formation : Treat the intermediate with aqueous hydrochloric acid to generate the hydrochloride salt, followed by crystallization and purification.

Isolation and Purification : Employ filtration, washing with cold solvents (e.g., n-hexane), and drying to obtain the final product as a stable crystalline hydrochloride salt.

Research Findings and Optimization Notes

- The choice of base and its molar equivalent critically affects yield and purity; sodium hydroxide at 7.5-10 equivalents is optimal in many cases.

- Acid concentration during salt formation influences crystallinity; 2-3 M HCl offers good balance between solubility and precipitation.

- Solvent systems combining polar aprotic solvents with alcohols improve reaction kinetics and product isolation.

- Avoiding intermediate isolation steps reduces solvent use and waste, aligning with green chemistry principles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。